molecular formula C16H13BrN4O B2910825 (5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl) cyclopropane carboxamide

(5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl) cyclopropane carboxamide

Cat. No.: B2910825
M. Wt: 357.20 g/mol
InChI Key: RPSIDICSSBFGPU-UHFFFAOYSA-N
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Description

(5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl) cyclopropane carboxamide is a potent, selective, and ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) (source) . Its primary research value lies in the targeted investigation of hepatocellular carcinoma (HCC), as FGFR4 signaling, often driven by its ligand FGF19, is a key driver in a subset of liver cancers (source) . The compound exhibits exquisite specificity by targeting a single amino acid difference in the hinge region of FGFR4, which confers high selectivity over other FGFR family members (FGFR1, 2, and 3) (source) . This selectivity profile makes it an essential chemical probe for dissecting the distinct pathological roles of FGFR4 in oncogenesis, without the confounding effects of inhibiting other FGF receptors. Researchers utilize this compound to explore targeted therapeutic strategies, investigate mechanisms of drug resistance in FGFR4-driven cancers, and validate FGFR4 as a biomarker for patient stratification (source) . Its mechanism involves binding to the kinase domain of FGFR4, thereby potently inhibiting its enzymatic activity and subsequent downstream signaling through the MAPK pathway, leading to the suppression of cancer cell proliferation (source) .

Properties

IUPAC Name

N-(5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O/c17-12-8-11-14(18-13(12)9-4-2-1-3-5-9)20-21-15(11)19-16(22)10-6-7-10/h1-5,8,10H,6-7H2,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSIDICSSBFGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NNC3=NC(=C(C=C32)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that compounds of the 1h-pyrazolo[3,4-b]pyridine class have been used for a wide range of biological targets. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that 1h-pyrazolo[3,4-b]pyridines have been used for a wide range of biological targets, suggesting that they may affect multiple biochemical pathways. The downstream effects of these interactions are yet to be fully understood.

Biological Activity

(5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl) cyclopropane carboxamide, identified by CAS number 583038-29-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is C16H13BrN4OC_{16}H_{13}BrN_{4}O with a molecular weight of 357.21 g/mol. It is characterized by the presence of a bromine atom and a cyclopropane carboxamide moiety, which contribute to its biological activity.

Inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β)

One of the significant biological activities of this compound is its role as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β). The compound exhibits an IC50 value of 75 nM , indicating potent inhibitory activity. GSK-3β is implicated in various cellular processes, including metabolism, cell differentiation, and apoptosis. Inhibition of this kinase has therapeutic implications in treating diseases such as diabetes and Alzheimer's disease .

Case Study 1: GSK-3β Inhibition

In a study published in the Journal of Medicinal Chemistry, the compound was tested alongside other pyrazolo derivatives for their GSK-3β inhibitory activities. The results confirmed that the compound's structure allows it to effectively inhibit GSK-3β, supporting its potential use in therapeutic applications targeting metabolic disorders .

Case Study 2: Structure Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various pyrazolo derivatives to evaluate their biological activities. The findings indicated that modifications in the phenyl and pyrazole rings significantly influence the inhibitory potency against kinases such as GSK-3β. This study provides insights into how structural variations can enhance biological activity and guide future drug design efforts .

Comparative Biological Activity Table

Compound NameTargeted KinaseIC50 Value (nM)Reference
This compoundGSK-3β75
Compound 12bEGFR16
Compound 68PDE4<100

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyrazolo[3,4-b]pyridine core or the appended aromatic rings. Below is a detailed comparison with two closely related derivatives:

Table 1: Comparative Analysis of Key Properties

Property (5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl) cyclopropane carboxamide (Compound A) N-[6-(3-Bromo-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl] cyclopropane carboxamide (Compound B) Methyl {4,6-Diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate (Compound C)
Molecular Weight 357.21 g/mol 372.02 g/mol Not explicitly stated (estimated >450 g/mol)
Substituents 5-Bromo, 6-phenyl 6-(3-Bromo-4-hydroxyphenyl) 5-Fluoro, 1-(2-fluorobenzyl), pyrimidine-carbamate
Polar Surface Area (PSA) Not reported 90.9 Ų Not reported
pKa Not reported 7.17 ± 0.20 Not reported
Boiling Point Not reported 654.2 ± 50.0 °C (predicted) Not reported
Biological Activity Not explicitly stated Not explicitly stated Active compound with "improved properties" (patented)

Key Observations

Structural Modifications and Physicochemical Properties: Compound B introduces a 4-hydroxyphenyl group instead of a simple phenyl ring (Compound A), increasing its molecular weight and polarity. The hydroxyl group elevates the PSA to 90.9 Ų (vs. Compound C replaces bromine with fluorine and adds a 2-fluorobenzyl group, which may improve metabolic stability and target binding due to fluorine’s electronegativity and small atomic radius .

Fluorine in Compound C likely reduces metabolic degradation and improves bioavailability, as seen in many FDA-approved fluorinated drugs .

Functional Group Effects: The cyclopropane carboxamide in Compounds A and B may confer rigidity to the structure, influencing conformational stability and interactions with hydrophobic binding pockets.

Biological Implications :

  • While Compound A’s activity is unspecified, Compound C’s patent status as an "active compound with improved properties" suggests optimized efficacy or pharmacokinetics compared to its analogs .

Research Findings and Implications

  • Solubility and Bioavailability : The hydroxyl group in Compound B increases PSA, suggesting better solubility but possibly limiting blood-brain barrier penetration. In contrast, fluorinated derivatives like Compound C balance lipophilicity and stability for enhanced drug-like properties .
  • Synthetic Feasibility : Brominated analogs (A and B) may face challenges in large-scale synthesis due to bromine’s reactivity, whereas fluorinated derivatives (C) could offer more straightforward synthetic routes .
  • Targeted Applications : The structural diversity among these compounds highlights their adaptability for different therapeutic targets, such as kinases (A and B) or nucleotide-binding proteins (C) .

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